molecular formula C5H10Cl2N2 B580149 (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride CAS No. 1352804-27-3

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride

Cat. No.: B580149
CAS No.: 1352804-27-3
M. Wt: 169.049
InChI Key: YPJOEDBLDBQMHO-PXJNDEBCSA-N
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Description

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, an imino group, and a dimethylamino group attached to a propene backbone. Its hydrochloride form enhances its solubility in water, making it easier to handle in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with chloroacetone, followed by the addition of ammonia to form the imino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine: The non-hydrochloride form of the compound.

    N,N-Dimethyl-2-chloro-3-imino-prop-1-en-1-amine: A similar compound with a slightly different structure.

    2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine: Another related compound with minor structural variations.

Uniqueness

(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

1352804-27-3

Molecular Formula

C5H10Cl2N2

Molecular Weight

169.049

IUPAC Name

(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?;

InChI Key

YPJOEDBLDBQMHO-PXJNDEBCSA-N

SMILES

CN(C)C=C(C=N)Cl.Cl

Origin of Product

United States

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